DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE
Description
Dimethyl 2-{[2-(4-bromophenyl)acetyl]amino}terephthalate is a brominated aromatic compound featuring a terephthalate backbone substituted with a dimethyl ester group and an acetamide-linked 4-bromophenyl moiety. Its molecular formula is C₁₉H₁₇BrNO₅, with a molecular weight of 419.26 g/mol (estimated). The compound’s structure combines ester and amide functionalities, making it a hybrid of aromatic and peptide-like properties. The bromine atom enhances electrophilic reactivity, which may influence binding interactions in biological systems or synthetic pathways .
Properties
IUPAC Name |
dimethyl 2-[[2-(4-bromophenyl)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-17(22)12-5-8-14(18(23)25-2)15(10-12)20-16(21)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWPJZZBLDLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE typically involves the reaction of 4-bromophenylacetic acid with terephthalic acid dimethyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Bromophenyl ketones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include derivatives with variations in substituents, backbone rigidity, and functional groups. Below is a comparative analysis based on molecular properties, bioavailability, and functional characteristics:
Table 1: Structural and Physicochemical Comparison
* Rotatable bonds and polar surface area (PSA) are estimated based on molecular structure and Veber’s bioavailability criteria .
Key Findings :
Sulfonamide derivatives exhibit higher rigidity due to the planar SO₂ group, reducing rotatable bonds (6 vs. 8) and improving membrane permeation .
Bioavailability Predictions: Veber’s rules suggest that compounds with ≤10 rotatable bonds and PSA ≤140 Ų are more likely to achieve good oral bioavailability . The target compound meets these thresholds (8 rotatable bonds, PSA ~110 Ų), but its bromine atom may increase molecular weight and metabolic instability. The thienopyrimidine derivative (from ) has the lowest rotatable bond count (5), correlating with higher predicted bioavailability despite its larger molecular weight .
Solubility and Reactivity: Brominated analogs like the target compound may exhibit lower aqueous solubility compared to non-halogenated derivatives due to increased hydrophobicity.
Research Implications and Limitations
- Synthetic Utility: The target compound’s bromine atom offers a handle for further functionalization (e.g., cross-coupling reactions), unlike sulfonamide or thienopyrimidine analogs.
- Bioavailability Trade-offs : While the compound adheres to Veber’s criteria, its bromine atom and moderate PSA may necessitate formulation optimizations for in vivo applications.
- Data Gaps : Experimental data on solubility, logP, and metabolic stability are absent in the provided evidence, requiring validation via assays like Caco-2 permeability or hepatic microsome studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the 4-bromophenylacetyl intermediate. For example, bromophenylacetic acid derivatives can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by coupling with dimethyl aminoterephthalate using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions . Optimizing reaction temperature (e.g., 0–25°C for coupling steps) and solvent polarity (e.g., DMF or THF) improves yield. Catalytic additives like DMAP may enhance esterification efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons, δ ~40–50 ppm for quaternary carbons) and ester carbonyls (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹, C=O stretch ~1650 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~383.491 g/mol for related structures) and isotopic patterns from bromine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies should be conducted using standardized protocols (e.g., OECD 105 guidelines). Prepare saturated solutions in solvents of varying polarity (e.g., DMSO, ethanol, hexane) at controlled temperatures (25°C ± 0.5°C). Quantify solubility via gravimetric analysis or HPLC-UV. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases using XRPD and DSC .
Q. What experimental strategies are recommended for investigating the hydrolytic stability of the ester and amide bonds under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC-MS at intervals (0, 24, 48 hrs).
- Kinetic Analysis : Calculate rate constants for ester/amide bond cleavage. Use Arrhenius plots to predict shelf-life.
- Structural Modifications : Introduce electron-withdrawing groups on the phenyl ring to assess their impact on hydrolytic resistance .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known interactions with bromophenyl or terephthalate motifs (e.g., kinases, hydrolases).
- Assay Design : Use fluorescence-based assays (e.g., Förster resonance energy transfer for protease activity) or colorimetric methods (e.g., NADH depletion for oxidoreductases).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Validate results with negative controls (e.g., DMSO) and reference inhibitors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between similar bromophenyl-acetylated compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromine position, ester vs. carboxylic acid groups) using molecular docking or 3D-QSAR models.
- Assay Variability : Replicate experiments under identical conditions (e.g., cell lines, incubation time). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential dust/volatile byproducts.
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
